Nomifensine

Description

Structure

3D Structure

Properties

IUPAC Name |

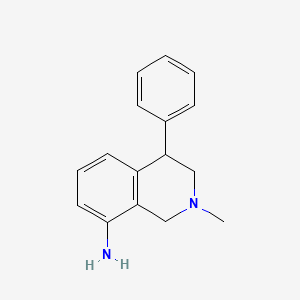

2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPANQJNYNUNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32795-47-4 (maleate (1:1)) | |

| Record name | Nomifensine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024526645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023377 | |

| Record name | Nomifensine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24526-64-5 | |

| Record name | Nomifensine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24526-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nomifensine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024526645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nomifensine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nomifensine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOMIFENSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LGS5JRP31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NOMIFENSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

179-181 °C | |

| Record name | Nomifensine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NOMIFENSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comparative Pharmacological Profile of Nomifensine and Other Norepinephrine-Dopamine Reuptake Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profile of nomifensine, a potent norepinephrine-dopamine reuptake inhibitor (NDRI), in comparison to other notable NDRIs including bupropion, methylphenidate, and amineptine. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the molecular interactions, receptor binding affinities, and functional activities that define this class of compounds. Through a synthesis of peer-reviewed literature, this guide presents quantitative data in structured tables for direct comparison, details common experimental methodologies for assessing NDRI activity, and utilizes visual diagrams to elucidate key pathways and processes. The aim is to provide a thorough resource for understanding the distinct and shared pharmacological characteristics of these compounds, thereby informing future research and development in the field of catecholaminergic modulation.

Introduction

Norepinephrine-dopamine reuptake inhibitors (NDRIs) are a class of psychoactive compounds that exert their primary mechanism of action by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] This inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synapse, thereby enhancing noradrenergic and dopaminergic neurotransmission.[1] NDRIs have been developed and investigated for the treatment of various central nervous system disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and narcolepsy.[1]

This compound, a tetrahydroisoquinoline derivative developed in the 1960s, emerged as a promising antidepressant with a unique pharmacological profile.[2][3] It demonstrated potent inhibition of both norepinephrine and dopamine reuptake, with a significantly weaker effect on the serotonin transporter (SERT).[2][4] Clinically, this compound was noted for its efficacy, lack of sedative effects, and minimal anticholinergic side effects.[5][6] However, it was withdrawn from the market in the 1980s due to rare but serious cases of hemolytic anemia.[5][7]

Despite its withdrawal, the study of this compound's pharmacology remains highly relevant. Its distinct chemical structure and potent, balanced effects on NET and DAT serve as a valuable reference point for the development of new NDRIs with improved safety profiles. This guide aims to provide a detailed comparative analysis of the pharmacological properties of this compound against other well-known NDRIs:

-

Bupropion: An aminoketone antidepressant and smoking cessation aid, bupropion is a widely prescribed NDRI.[8][9] It is a relatively weak inhibitor of both NET and DAT.[8][10]

-

Methylphenidate: A piperidine derivative, methylphenidate is a central nervous system stimulant primarily used in the treatment of ADHD.[11][12] It is a potent inhibitor of both DAT and NET.[1][13]

-

Amineptine: A tricyclic antidepressant, amineptine is a selective dopamine reuptake inhibitor and also has effects as a dopamine releasing agent.[14][15] It was withdrawn from many markets due to concerns about hepatotoxicity and abuse potential.[15]

By examining the similarities and differences in the pharmacological profiles of these compounds, this guide seeks to provide a deeper understanding of the structure-activity relationships and the therapeutic potential and challenges associated with targeting the norepinephrine and dopamine transporter systems.

Comparative Pharmacological Data

The affinity and potency of NDRIs for the monoamine transporters are critical determinants of their pharmacological effects. These are typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), respectively. The following tables summarize the available in vitro data for this compound and other selected NDRIs at the human and rat dopamine, norepinephrine, and serotonin transporters.

Table 1: Inhibitor Constant (Ki) Values for Monoamine Transporters (in nM)

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Species | Reference(s) |

| This compound | 26 | 4.7 | 4000 | Rat | [4] |

| Bupropion | 2800 | 1400 | 45000 | Not Specified | [5] |

| Methylphenidate | ~100 | ~100 | ~100000 | Human/Mouse | [16] |

| Amineptine | Not Available | 3560 | >100,000 (IC50) | Canine/Rat | [11] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) Values for Monoamine Transporter Uptake (in nM)

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Species | Reference(s) |

| This compound | 48 | 6.6 | 830 | Rat | [4] |

| Bupropion | Not Available | Not Available | >10,000 | Not Specified | [10] |

| Methylphenidate | Not Available | Not Available | Not Available | Not Available | |

| Amineptine | 1400 | 10000 | >10,000 | Rat | [7] |

Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, tissue preparations, and radioligands used.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for NDRIs is the blockade of neurotransmitter reuptake at the presynaptic terminal. This action leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, resulting in enhanced and prolonged signaling at postsynaptic receptors.

As illustrated in Figure 1, NDRIs bind to and inhibit the function of both the norepinephrine transporter (NET) and the dopamine transporter (DAT) on the presynaptic neuron. This blockade prevents the re-entry of norepinephrine (NE) and dopamine (DA) from the synaptic cleft back into the presynaptic terminal for repackaging into vesicles. The resulting increase in synaptic concentrations of NE and DA leads to enhanced activation of postsynaptic adrenergic and dopaminergic receptors, respectively.

Experimental Protocols

The characterization of the pharmacological profile of NDRIs relies on a variety of in vitro assays. The following sections detail the generalized methodologies for two key experimental techniques: radioligand binding assays and synaptosomal neurotransmitter uptake assays.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor or transporter. This is typically achieved by measuring the displacement of a radiolabeled ligand by the unlabeled test compound.

Methodology:

-

Membrane Preparation: Cell membranes expressing the transporter of interest (e.g., DAT or NET) are prepared from cultured cells or brain tissue homogenates through differential centrifugation. The protein concentration of the membrane preparation is determined.

-

Assay Incubation: In a multi-well plate, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (NDRI). Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Synaptosomal Neurotransmitter Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals isolated from brain tissue.

Methodology:

-

Synaptosome Preparation: Synaptosomes are isolated from specific brain regions rich in the transporter of interest (e.g., striatum for DAT) by homogenization and differential centrifugation.

-

Pre-incubation: The synaptosomes are pre-incubated for a short period with varying concentrations of the test compound (NDRI) in a physiological buffer.

-

Uptake Initiation and Incubation: The uptake reaction is initiated by the addition of a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine). The mixture is incubated for a defined period at a controlled temperature (e.g., 37°C) to allow for transporter-mediated uptake.

-

Uptake Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.

-

Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is determined by scintillation counting of the filters.

-

Data Analysis: The percentage inhibition of uptake by the test compound is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.

Discussion and Conclusion

The pharmacological profiles of this compound, bupropion, methylphenidate, and amineptine reveal a spectrum of activities within the NDRI class. This compound stands out for its high and relatively balanced potency at both DAT and NET, with negligible affinity for SERT.[4] This profile is distinct from bupropion, which exhibits weaker and more balanced inhibition of DAT and NET, and from methylphenidate, which also potently blocks both transporters.[5][16] Amineptine, in contrast, shows a preference for DAT inhibition and also possesses dopamine-releasing properties, setting it apart from the other compounds which are pure reuptake inhibitors.[7][14]

The lack of significant serotonergic activity is a defining characteristic of these NDRIs and is thought to contribute to a side effect profile that is generally different from that of selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). For instance, NDRIs are typically associated with a lower incidence of sexual dysfunction and weight gain.[17]

The unfortunate withdrawal of this compound and amineptine due to safety concerns underscores the importance of thorough preclinical and clinical evaluation of novel compounds.[5][7][15] The potential for off-target effects and idiosyncratic toxicities must be carefully assessed.

References

- 1. Methylphenidate - Wikipedia [en.wikipedia.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Isolate Functional Synaptosomes | Thermo Fisher Scientific - ES [thermofisher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bupropion hydrochloride, Non-selective DAT/NET inhibitor (CAS 31677-93-7) | Abcam [abcam.com]

- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of long term amineptine treatment on pre- and postsynaptic mechanisms in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Amineptine - Wikipedia [en.wikipedia.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]

- 14. moleculardevices.com [moleculardevices.com]

- 15. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 16. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

In Vitro Binding Affinity of Nomifensine for Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nomifensine, a tetrahydroisoquinoline derivative, is a well-characterized psychoactive compound known for its potent inhibition of monoamine transporters. This technical guide provides an in-depth overview of the in vitro binding affinity of this compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). A comprehensive summary of quantitative binding data, detailed experimental methodologies for affinity assessment, and visualizations of relevant signaling pathways and experimental workflows are presented to serve as a core resource for researchers in pharmacology and drug development.

Introduction

The monoamine transporters—DAT, NET, and SERT—are critical regulators of neurotransmission, responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, respectively.[1][2][3] These transporters are primary targets for a wide range of therapeutic agents, including antidepressants and psychostimulants, as well as drugs of abuse.[1][4] this compound has been extensively studied for its interaction with these transporters, exhibiting a distinct binding profile that underlies its pharmacological effects. Understanding the precise in vitro binding affinity of this compound is crucial for elucidating its mechanism of action and for the rational design of novel compounds with desired selectivity profiles.

Quantitative Binding Affinity of this compound

The in vitro binding affinity of this compound for DAT, NET, and SERT is typically quantified using inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) values derived from radioligand binding assays. The following tables summarize key quantitative data from various studies, providing a comparative overview of this compound's potency at each transporter.

Table 1: In Vitro Binding Affinity (Ki) of this compound for Human Monoamine Transporters

| Transporter | Radioligand | Cell Line | Ki (nM) | Reference |

| DAT | [3H]WIN 35,428 | HEK | 10 | ACS Med Chem Lett (2013) 4: 46-51[5] |

| DAT | [3H]dopamine | HEK293 | 109 | Bioorg Med Chem Lett (2013) 23: 3411-3415[5] |

| DAT | - | - | 79 | J Med Chem (2018) 61: 2133-2165[5] |

| DAT | - | - | 84 | Bioorg Med Chem Lett (2012) 22: 7219-7222[5] |

| DAT | - | - | 43 | Bioorg Med Chem Lett (2012) 22: 7219-7222[5] |

| DAT | [3H]WIN- | - | 23.5 | J Nat Prod (1993) 56: 441-455[5] |

| NET | - | HEK | 5 | ACS Med Chem Lett (2013) 4: 46-51[5] |

| NET | - | - | 3.8 | J Med Chem (2018) 61: 2133-2165[5] |

| SERT | - | - | 2057 | Bioorg Med Chem Lett (2012) 22: 7219-7222[5] |

| SERT | [3H]5-HT | HEK293 | 1930 | Bioorg Med Chem Lett (2013) 23: 3411-3415[5] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound for Human Monoamine Transporters

| Transporter | Assay Type | Cell Line | IC50 (nM) | Reference |

| DAT | [3H]dopamine reuptake | COS-7 | 31.62 | -[5] |

| DAT | [3H]dopamine uptake | HEK293 | 281.84 | Bioorg Med Chem Lett (2013) 23: 3411-3415[5] |

| DAT | Fluorescent dye uptake | hDAT-CHO | 3.714 | ResearchGate Publication[6] |

| NET | [3H]norepinephrine uptake | HEK293 | 630.96 | Bioorg Med Chem Lett (2013) 23: 3411-3415[5] |

Table 3: In Vitro Binding Affinity of this compound for Rat Monoamine Transporters

| Transporter | Assay Type | Tissue/Cell | Ki/IC50 (nM) | Parameter | Reference |

| NET | Norepinephrine uptake | Brain synaptosomes | 3.8 | Ki | J Med Chem (1984) 27: 943-946[5] |

| NET | [3H]norepinephrine uptake | Synaptosomes | 3.8 | Ki | J Med Chem (1987) 30: 1433-1454[5] |

| NET | [3H]norepinephrine uptake | Hypothalamus synaptosomes | 20 | IC50 | J Med Chem (1984) 27: 1508-1515[5] |

| NET | Noradrenaline uptake | Synaptosomal fraction | 6.6 | IC50 | J Med Chem (1985) 28: 1817-1828[5] |

| NET | Noradrenaline uptake | - | 6.6 | IC50 | J Med Chem (1983) 26: 935-947[5] |

Experimental Protocols

The determination of in vitro binding affinity for this compound at monoamine transporters predominantly relies on competitive radioligand binding assays and substrate uptake inhibition assays.

Radioligand Binding Assay

This method measures the ability of a test compound (this compound) to displace a specific radiolabeled ligand from its binding site on the transporter.

Objective: To determine the inhibition constant (Ki) of this compound for DAT, NET, or SERT.

Materials:

-

Cell Lines: Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells stably expressing the human or rat isoform of DAT, NET, or SERT.[7]

-

Radioligands:

-

Test Compound: this compound maleate salt.

-

Assay Buffer: Krebs-HEPES buffer (KHB) or Tris-based buffers.[7]

-

Filtration Apparatus: 96-well filter plates and a vacuum manifold.

-

Scintillation Counter: For quantifying radioactivity.

Workflow:

References

- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 3. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 4. NET | Monoamine transporter subfamily | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchgate.net [researchgate.net]

- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Nomifensine's Effects on Monoaminergic Systems in the Brain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of Nomifensine on the brain's monoaminergic systems. This compound, a tetrahydroisoquinoline derivative, is a potent inhibitor of dopamine and norepinephrine reuptake, with a significantly weaker effect on serotonin reuptake.[1][2][3] This profile establishes it as a valuable tool in neuroscience research for investigating the roles of dopamine and norepinephrine in various physiological and pathological processes. This document details its binding affinities, reuptake inhibition properties, and in vivo effects, along with the experimental protocols used to determine these characteristics.

Quantitative Analysis of this compound's Interaction with Monoamine Transporters

The following tables summarize the quantitative data on this compound's binding affinity (Ki) and reuptake inhibition (IC50) for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Table 1: Binding Affinity (Ki) of this compound for Monoamine Transporters in Rat Brain

| Transporter | Ki (nM) |

| Norepinephrine Transporter (NET) | 4.7[1][2] |

| Dopamine Transporter (DAT) | 26[1][2] |

| Serotonin Transporter (SERT) | 4000[1][2] |

Table 2: Reuptake Inhibition (IC50) of this compound in Rat Brain Synaptosomes

| Transporter | IC50 (nM) |

| Norepinephrine Transporter (NET) | 6.6[1][2] |

| Dopamine Transporter (DAT) | 48[1][2] |

| Serotonin Transporter (SERT) | 830[1][2] |

In Vivo Effects on Monoamine Levels

In vivo microdialysis studies in rats have demonstrated that this compound significantly impacts extracellular levels of dopamine and norepinephrine. Administration of this compound at a dose of 20 mg/kg resulted in a 320% increase in basal dopamine efflux in the rat striatum.[4] Another study showed that 7 mg/kg of this compound amplified spontaneous dopamine transients by increasing both their amplitude and duration in the nucleus accumbens and olfactory tubercle of freely-moving rats.[5] Furthermore, a 10 mg/kg intraperitoneal dose of this compound increased the concentration of the dopamine metabolite homovanillic acid (HVA) in the corpus striatum and the norepinephrine metabolite 3-methoxy-4-hydroxyphenylglycol (MOPEG) in the mesencephalon.[6][7] Conversely, the same study observed no significant effect on the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA).[6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for monoamine transporters using a competitive radioligand binding assay.

Objective: To determine the affinity of this compound for DAT, NET, and SERT by measuring its ability to displace a specific radioligand from the transporter.

Materials:

-

Rat brain tissue (striatum for DAT, hippocampus for NET, and cortex for SERT)

-

Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT)

-

This compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Wash buffer (ice-cold incubation buffer)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect the specific brain regions from rats and homogenize in ice-cold incubation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh incubation buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a 96-well plate, add the prepared brain membranes (typically 50-200 µg of protein).

-

Add increasing concentrations of this compound.

-

Add a fixed concentration of the appropriate radioligand.

-

For non-specific binding determination, a separate set of wells should contain the radioligand and a high concentration of a known potent inhibitor for the respective transporter (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal Monoamine Uptake Assay

This protocol describes the methodology for measuring the inhibitory effect of this compound on the reuptake of dopamine, norepinephrine, and serotonin into isolated nerve terminals (synaptosomes).

Objective: To determine the IC50 value of this compound for the inhibition of monoamine reuptake by DAT, NET, and SERT in rat brain synaptosomes.

Materials:

-

Rat brain tissue (striatum for dopamine uptake, hypothalamus for norepinephrine uptake, and cortex for serotonin uptake)

-

Sucrose buffer (0.32 M sucrose)

-

Krebs-Ringer buffer (containing NaCl, KCl, CaCl₂, MgSO₄, KH₂PO₄, NaHCO₃, and glucose, pH 7.4)

-

Radiolabeled monoamines ([³H]dopamine, [³H]norepinephrine, [³H]serotonin)

-

This compound

-

Specific uptake inhibitors for defining non-specific uptake (e.g., Benztropine for DAT, Desipramine for NET, Fluoxetine for SERT)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Dissect the relevant brain regions and homogenize in ice-cold 0.32 M sucrose buffer.[7][8]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[7][8]

-

Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.[7][8]

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer and determine the protein concentration.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or a vehicle control for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the uptake reaction by adding the respective radiolabeled monoamine.

-

To determine non-specific uptake, a parallel set of tubes should be pre-incubated with a high concentration of a selective uptake inhibitor for the respective transporter.

-

Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.

-

-

Termination and Measurement:

-

Terminate the uptake reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold Krebs-Ringer buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Express the uptake in the presence of this compound as a percentage of the control (vehicle) uptake.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

In Vivo Microdialysis

This protocol provides a general framework for conducting in vivo microdialysis to measure extracellular monoamine levels in the brain of awake, freely moving rats following this compound administration.

Objective: To measure the effect of systemically administered this compound on extracellular concentrations of dopamine, norepinephrine, and their metabolites in specific brain regions.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Stereotaxic apparatus

-

Microdialysis probes (with a semi-permeable membrane)

-

Surgical instruments

-

Anesthesia (e.g., isoflurane)

-

Artificial cerebrospinal fluid (aCSF)

-

Microinfusion pump

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

This compound solution for injection (e.g., dissolved in saline)

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region (e.g., nucleus accumbens, striatum, prefrontal cortex).

-

Slowly lower the microdialysis probe into the brain to the desired depth.

-

Secure the probe to the skull using dental cement.

-

Allow the animal to recover from surgery for at least 24-48 hours.

-

-

Microdialysis Sampling:

-

On the day of the experiment, connect the inlet of the microdialysis probe to a microinfusion pump and the outlet to a fraction collector.

-

Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for a period of at least 60-90 minutes to establish stable neurotransmitter levels.

-

Administer this compound (e.g., via intraperitoneal or subcutaneous injection).

-

Continue collecting dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-injection.

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples for dopamine, norepinephrine, serotonin, and their metabolites using an HPLC-ED system.

-

The HPLC system separates the different monoamines and metabolites, and the electrochemical detector quantifies them based on their oxidation potential.

-

-

Data Analysis:

-

Quantify the concentration of each analyte in the dialysate samples by comparing the peak areas to those of known standards.

-

Express the post-injection neurotransmitter levels as a percentage of the average baseline levels.

-

Plot the percentage change in neurotransmitter concentration over time to visualize the effect of this compound.

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound Action.

Experimental Workflow: Synaptosomal Uptake Assay

Caption: Synaptosomal Monoamine Uptake Assay Workflow.

Logical Relationship: this compound's Selectivity

Caption: this compound's Monoamine Transporter Selectivity.

References

- 1. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Synaptoneurosomes to Study the Synapse in the Murine Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Striatal synaptosome preparation [protocols.io]

Early Studies on Nomifensine: A Technical Review for Depression and ADHD

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nomifensine, a tetrahydroisoquinoline derivative, emerged in the 1970s as a novel antidepressant with a unique pharmacological profile. Unlike the tricyclic antidepressants (TCAs) that dominated the market, this compound exhibited a distinct mechanism of action, primarily inhibiting the reuptake of norepinephrine and dopamine with little effect on serotonin.[1][2][3] This profile suggested the potential for a different efficacy and side-effect spectrum, sparking significant research into its therapeutic applications for depression and, subsequently, for Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides an in-depth review of the early clinical and pharmacological studies of this compound, presenting key quantitative data, experimental methodologies, and a visual representation of its core mechanisms and study workflows.

Core Pharmacological Profile

This compound's primary mechanism of action is the inhibition of norepinephrine (NE) and dopamine (DA) reuptake by binding to their respective transporters.[4] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing noradrenergic and dopaminergic neurotransmission.

Binding Affinities and In Vitro Data

Early in vitro studies using rat brain synaptosomes elucidated the inhibitory activity of this compound on monoamine uptake. These studies were crucial in differentiating it from other antidepressants.

| Parameter | Norepinephrine (NE) | Dopamine (DA) | Serotonin (5-HT) | Reference |

| Ki (nM) | 4.7 | 26 | 4000 | [4][5] |

| IC50 (nM) | 6.6 | 48 | 830 | [4] |

Signaling Pathway: Norepinephrine and Dopamine Reuptake Inhibition

Caption: this compound's mechanism of action in the synaptic cleft.

Clinical Studies in Depression

This compound was extensively studied for the treatment of depression, often in comparison to the established tricyclic antidepressant imipramine.

Efficacy Data from Comparative Clinical Trials

The following table summarizes the results from a double-blind, randomized controlled trial comparing this compound and imipramine in depressed inpatients.

| Outcome Measure | This compound (100-150 mg/day) | Imipramine (100-150 mg/day) | Study Details | Reference |

| Patient Population | 36 male inpatients | 36 male inpatients | 4-week treatment period | [1] |

| Hamilton Depression Rating Scale (HAM-D) | Comparable efficacy to imipramine | Comparable efficacy to this compound | No significant difference | [1] |

| Clinical Global Impressions (CGI) | Comparable efficacy to imipramine | Comparable efficacy to this compound | No significant difference | [1] |

Another multicenter, double-blind study in depressed outpatients provided further comparative data.

| Outcome Measure | This compound (~150 mg/day) | Imipramine (~150 mg/day) | Study Details | Reference |

| Patient Population | 100 outpatients | 56 outpatients | 4-week treatment period | [6] |

| HAM-D (Cognitive Symptoms & Work/Activities) | Favored this compound | - | Statistically significant improvement | [6] |

| Patient Dropout due to Side Effects | Lower rate | Almost twice as high as this compound | - | [6] |

An open-label trial provided insights into the dose-response relationship and serum levels.

| Outcome Measure | Value | Study Details | Reference |

| Patient Population | 20 depressed outpatients | 6-week open clinical trial | [7] |

| Dosage Range | 50-300 mg/day | Divided into 2-3 doses | [7] |

| Mean HAM-D Score (Baseline) | 19.7 | - | [7] |

| Mean HAM-D Score (Week 4) | 10.3 | - | [7] |

| Serum Levels (Week 4) | <8.0 to 196.0 nmol/l | No correlation with clinical outcome | [7] |

Experimental Protocol: Double-Blind, Randomized Controlled Trial for Depression

This protocol represents a typical design for the early comparative studies of this compound.

1. Study Objective: To compare the efficacy and safety of this compound with a standard tricyclic antidepressant (e.g., imipramine) in adult patients with major depressive disorder.

2. Study Design: A multi-center, randomized, double-blind, parallel-group study.

3. Patient Population:

- Inclusion Criteria:

- Adults (typically 18-65 years of age).

- Diagnosis of major depressive disorder based on established criteria of the time (e.g., DSM-III).

- A minimum baseline score on a standardized depression rating scale (e.g., Hamilton Depression Rating Scale (HAM-D) ≥ 18).

- Exclusion Criteria:

- History of schizophrenia or other psychotic disorders.

- Significant risk of suicide.

- Known intolerance or allergy to the study medications.

- Concurrent use of other psychotropic medications.

- Significant unstable medical illness.

4. Treatment Protocol:

- Randomization: Patients are randomly assigned to receive either this compound or the active comparator.

- Dosing:

- This compound: Typically initiated at 50-75 mg/day and titrated up to a target dose of 150-200 mg/day based on clinical response and tolerability.[1][6]

- Imipramine: Dosing regimen would mirror that of this compound to maintain the blind.

- Treatment Duration: Typically 4 to 6 weeks.

5. Efficacy Assessments:

- Primary Outcome Measure: Change from baseline in the total score of the Hamilton Depression Rating Scale (HAM-D).

- Secondary Outcome Measures:

- Clinical Global Impression (CGI) scale.

- Beck Depression Inventory (BDI) (self-rated).

- Assessments performed at baseline and at regular intervals (e.g., weekly) throughout the study.[8]

6. Safety Assessments:

- Monitoring and recording of all adverse events at each visit.

- Vital signs and laboratory tests (hematology, blood chemistry, urinalysis) at baseline and end of study.

Clinical Study Workflow for Depression Trials

Caption: A typical workflow for a randomized controlled trial of this compound in depression.

Early Studies in ADHD

The dopaminergic activity of this compound led to its investigation as a potential treatment for ADHD in adults.

Efficacy Data from an Open-Label Trial

A key early study explored the use of this compound in adults with a diagnosis of ADD, residual type.

| Outcome Measure | Value | Study Details | Reference |

| Patient Population | 18 adults (8 men, 10 women) | Open-label trial | [9] |

| Diagnostic Criteria | DSM-III and Utah criteria for ADD, residual type | - | [9] |

| Primary Outcome Measure | Structured Interview for ADD-H Symptoms | Measured at week 1 and week 4 | [9] |

| Responders at Week 4 | 15 out of 18 (83.3%) | All 8 men and 7 of 10 women showed significant decrease in symptoms | [9] |

| Adverse Events | Minimal: drowsiness, dry mouth, headache, nausea | One patient (5.5%) discontinued due to an allergic reaction | [9] |

Experimental Protocol: Open-Label Trial in Adult ADHD

This protocol is based on the methodology of the early open-label study of this compound in adults with ADHD.

1. Study Objective: To assess the efficacy and safety of this compound in adults with Attention-Deficit Disorder (ADD).

2. Study Design: An open-label, prospective clinical trial.

3. Patient Population:

- Inclusion Criteria:

- Adults meeting DSM-III criteria for ADD, residual type.

- Confirmation of diagnosis using the Utah criteria for ADD, residual type.

- Exclusion Criteria:

- Presence of other major psychiatric disorders that could confound the results.

- Current use of other psychotropic medications.

- Known contraindications to this compound.

4. Treatment Protocol:

- Medication: this compound maleate.

- Dosing: A flexible dosing schedule was likely employed, with titration based on clinical response and tolerability, which is common in open-label studies.

- Treatment Duration: 4 weeks.

5. Efficacy Assessments:

- Primary Outcome Measure: Change in symptoms as measured by the Structured Interview for ADD-H Symptoms.

- Assessment Schedule: Conducted at baseline, week 1, and week 4.

6. Safety Assessments:

- Systematic monitoring and recording of adverse events throughout the trial.

Pharmacokinetic Properties

This compound is characterized by rapid absorption and a relatively short half-life.

| Parameter | Value | Condition | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Oral administration | [10] |

| Elimination Half-life (t1/2) | ~2 hours | Oral administration | [10] |

| Metabolism | Rapidly metabolized to N-glucuronide and other metabolites | - | [10][11] |

| Excretion | Primarily renal; ~88% of an oral dose excreted within 24 hours | - | [10] |

Conclusion

Early studies of this compound established it as an effective antidepressant with an efficacy comparable to imipramine, but with a more favorable side-effect profile, particularly concerning sedation and anticholinergic effects.[6][12] Its unique mechanism as a potent norepinephrine and dopamine reuptake inhibitor set it apart from the TCAs and spurred further investigation into its potential applications. The preliminary open-label trial in adults with ADHD showed promising results, suggesting that its dopaminergic action could be beneficial for this patient population.[9] However, the development and clinical use of this compound were ultimately halted due to safety concerns, specifically the risk of hemolytic anemia. Despite its withdrawal from the market, the early research on this compound provided valuable insights into the role of dopamine in depression and ADHD and contributed to the development of subsequent generations of antidepressants with more targeted mechanisms of action. This historical data remains a valuable resource for researchers and drug development professionals exploring novel treatments for these disorders.

References

- 1. This compound vs. imipramine in depressed inpatients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound maleate: a new second-generation antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Dopamine Transporters | Tocris Bioscience [tocris.com]

- 6. This compound versus Imipramine [this compound.com]

- 7. Clinical effects and serum levels of this compound in depressive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Controlled randomized group comparison of this compound and imipramine in depressive illness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound maleate in adult attention deficit disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An overview of side effects and long-term experience with this compound from United States clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Nomifensine Derivatives for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of Nomifensine and its derivatives. This compound, a tetrahydroisoquinoline derivative, is a well-characterized norepinephrine-dopamine reuptake inhibitor (NDRI) that has served as a valuable tool in neuroscience research.[1][2] This document details the structure-activity relationships of various analogs, provides methodologies for their synthesis, and outlines protocols for their biological evaluation.

Chemical Structure of this compound and Its Derivatives

This compound's core structure is a 4-phenyl-1,2,3,4-tetrahydroisoquinoline moiety.[3] The (S)-isomer is primarily responsible for its biological activity.[2] Research efforts have focused on modifying this scaffold to explore the structure-activity relationship (SAR) and to develop novel compounds with altered potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

A series of novel 4-phenyl tetrahydroisoquinoline derivatives have been synthesized and evaluated for their ability to inhibit both dopamine and norepinephrine transporters.[4][5][6] The general structure of these derivatives is depicted below, with various substitutions on the phenyl ring and the tetrahydroisoquinoline core.

General Structure of this compound Derivatives:

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be achieved through a multi-step process starting from 2-nitro-N-methylbenzylamine and phenacyl bromide.[1][2]

General Synthetic Scheme for this compound: [1][2]

-

Alkylation: N-methyl-2-nitrobenzylamine is alkylated with phenacyl bromide.

-

Reduction of Nitro Group: The nitro group is reduced to an amine via catalytic hydrogenation, typically using Raney Nickel.

-

Reduction of Ketone: The ketone group is reduced to a hydroxyl group using a reducing agent like sodium borohydride.

-

Cyclization: An acid-catalyzed ring closure reaction forms the final tetrahydroisoquinoline ring system of this compound.

The synthesis of various 4-phenyl tetrahydroisoquinoline derivatives follows a similar logic, often employing Bischler-Napieralski or Pictet-Spengler reactions to construct the core isoquinoline scaffold.

Quantitative Biological Data

The biological activity of this compound and its derivatives is typically quantified by their inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) at the monoamine transporters. This compound itself is a potent inhibitor of norepinephrine (NA) and dopamine (DA) uptake, with a significantly weaker effect on serotonin (5-HT) uptake.[7] The Ki values for this compound in rat brain synaptosomes are approximately 4.7 nM for NA, 26 nM for DA, and 4000 nM for 5-HT.[7][8]

The following table summarizes the in vitro activity of a series of this compound derivatives at human DAT, NET, and SERT.

| Compound | R | X | hDAT IC50 (nM) | hNET IC50 (nM) | hSERT IC50 (nM) |

| This compound | H | 8-NH2 | 48 | 6.6 | 830 |

| 1 | H | 8-H | 130 | 18 | >10000 |

| 2 | 4-F | 8-H | 78 | 12 | >10000 |

| 3 | 4-Cl | 8-H | 55 | 10 | >10000 |

| 4 | 4-CH3 | 8-H | 110 | 15 | >10000 |

| 5 | 3,4-diCl | 8-H | 45 | 8 | 8500 |

| 6 | 4-CF3 | 8-H | 65 | 9 | >10000 |

| 7 | 4-OCH3 | 8-H | 250 | 35 | >10000 |

| 8 | 3-Cl | 8-H | 95 | 13 | >10000 |

Data adapted from Bioorganic & Medicinal Chemistry Letters, 22(23), 7219-7222.[5]

Experimental Protocols

General Synthesis of 4-Phenyl-Tetrahydroisoquinoline Derivatives

A common method for the synthesis of the 4-phenyl-1,2,3,4-tetrahydroisoquinoline core is the Bischler-Napieralski reaction, followed by reduction.[4]

Step 1: Acylation of β-phenylethylamine

-

β-phenylethylamine is reacted with a substituted benzoyl chloride in the presence of a base to form the corresponding N-phenethyl-benzamide.

Step 2: Cyclization

-

The N-phenethyl-benzamide undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid to yield a 3,4-dihydroisoquinoline intermediate.

Step 3: Reduction

-

The 3,4-dihydroisoquinoline intermediate is reduced to the final 1,2,3,4-tetrahydroisoquinoline derivative using a reducing agent like sodium borohydride.

In Vitro Monoamine Transporter Inhibition Assay (Radioligand Binding Assay)

This protocol outlines a general procedure for determining the binding affinity of compounds to the dopamine, norepinephrine, and serotonin transporters.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [3H]WIN 35,428 (for DAT), [3H]nisoxetine (for NET), [3H]citalopram (for SERT).

-

Non-specific binding inhibitors: Cocaine (for DAT), desipramine (for NET), fluoxetine (for SERT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Test compounds (this compound derivatives).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Harvest the transporter-expressing HEK293 cells and prepare membrane homogenates by sonication or homogenization in assay buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the assay buffer, the appropriate radioligand, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of the respective inhibitor instead of the test compound.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Visualizations

Mechanism of Action of this compound Derivatives

The following diagram illustrates the mechanism by which this compound derivatives inhibit the reuptake of dopamine and norepinephrine in the synaptic cleft.

Caption: Mechanism of action of this compound derivatives.

Experimental Workflow for Monoamine Transporter Inhibition Assay

The following diagram outlines the key steps in a radioligand binding assay to determine the inhibitory activity of this compound derivatives.

Caption: Workflow for radioligand binding assay.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. go.drugbank.com [go.drugbank.com]

- 4. 4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors | RTI [rti.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound and its derivatives as possible tools for studying amine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note and Protocol: Fast-Scan Cyclic Voltammetry for Dopamine Detection with Nomifensine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fast-scan cyclic voltammetry (FSCV) is a powerful electrochemical technique that offers sub-second temporal resolution for monitoring real-time changes in the concentration of electroactive neurochemicals, such as dopamine.[1][2][3] This high temporal resolution is crucial for studying the rapid dynamics of neurotransmitter release and reuptake in various biological preparations, including brain slices and in vivo models.[4][5][6] Nomifensine is a potent inhibitor of the dopamine transporter (DAT), effectively blocking the reuptake of dopamine from the synaptic cleft and increasing its extracellular concentration.[7][8][9] This application note provides a detailed protocol for utilizing FSCV to detect dopamine and to characterize the inhibitory effects of this compound on dopamine uptake.

Principle and Mechanism of Action

FSCV for dopamine detection involves applying a triangular voltage waveform to a carbon-fiber microelectrode.[10][11] The potential is rapidly scanned from a negative holding potential (e.g., -0.4 V) to a positive switching potential (e.g., +1.3 V) and back.[10][11] As the potential sweeps, dopamine present at the electrode surface oxidizes to dopamine-o-quinone, generating a measurable current at a specific potential (~+0.6 V).[11][12] On the reverse scan, the dopamine-o-quinone is reduced back to dopamine, producing a corresponding reduction current.[12] The resulting plot of current versus voltage is a cyclic voltammogram, which is characteristic for dopamine and allows for its identification and quantification.

This compound is a competitive inhibitor of the dopamine transporter (DAT).[9] By binding to DAT, this compound blocks the reuptake of dopamine from the extracellular space back into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse and a prolonged presence in the extracellular fluid, which can be readily measured by FSCV as an increase in the peak oxidation current and a slowing of the signal decay rate.

Quantitative Data

The inhibitory potency of this compound on the dopamine transporter has been characterized in several studies. The following table summarizes key quantitative data.

| Parameter | Value | Species | Preparation | Reference |

| Ki (DA uptake) | 26 nM | Rat | Brain Synaptosomes | [13] |

| Ki (DA uptake) | 2.6 x 10-8 M | Rat | Brain Synaptosomes | [9] |

| IC50 (DA uptake) | 48 nM | Rat | Brain Synaptosomes | [13] |

Ki: Inhibitor constant; IC50: Half-maximal inhibitory concentration; DA: Dopamine.

Experimental Protocols

This section details the necessary steps for preparing the equipment and reagents, performing the FSCV experiment to measure dopamine, and applying this compound to observe its effect on dopamine uptake. This protocol is primarily designed for ex vivo brain slice preparations.

Materials and Reagents

-

Carbon-Fiber Microelectrodes (CFMs): 7 µm diameter carbon fiber aspirated into a glass capillary.[14][15]

-

Reference Electrode: Ag/AgCl pellet.

-

FSCV System: Potentiostat, headstage, and data acquisition software.

-

Stimulating Electrode: Bipolar stimulating electrode.

-

Perfusion System: For superfusing the brain slice with artificial cerebrospinal fluid (aCSF).

-

Dissection Tools: Standard surgical instruments for brain slice preparation.

-

Vibratome: For slicing brain tissue.

-

Artificial Cerebrospinal Fluid (aCSF): (in mM): 126 NaCl, 2.5 KCl, 1.2 NaH2PO4, 2.4 CaCl2, 1.2 MgCl2, 25 NaHCO3, 11 glucose, 20 HEPES, 0.4 L-ascorbic acid. The solution should be bubbled with 95% O2 / 5% CO2 to a pH of 7.4.[5]

-

Dopamine Stock Solution: For electrode calibration.

-

This compound Maleate Stock Solution: Prepare in deionized water or aCSF.

Carbon-Fiber Microelectrode Preparation

-

Aspirate a single 7 µm carbon fiber into a borosilicate glass capillary.

-

Pull the capillary using a micropipette puller to seal the glass around the fiber.[15]

-

Cut the exposed carbon fiber to the desired length (typically 50-150 µm) under a microscope.

-

For in vivo applications, the electrode may be coated with a material like Parylene C to improve biocompatibility.[16]

FSCV System Setup and Electrode Conditioning

-

Connect the carbon-fiber microelectrode and the Ag/AgCl reference electrode to the headstage of the FSCV system.

-

Place the electrodes in a beaker containing fresh, oxygenated aCSF.

-

Apply the triangular waveform (see Table 2 for typical parameters) at a frequency of 60 Hz for at least 10-20 minutes to condition the electrode surface and stabilize the background current.[11]

-

After conditioning, switch the frequency to the recording frequency of 10 Hz.[1][11]

| Parameter | Typical Value |

| Holding Potential | -0.4 V vs. Ag/AgCl |

| Switching Potential | +1.3 V vs. Ag/AgCl |

| Scan Rate | 400 V/s |

| Waveform Frequency | 10 Hz |

Table 2: Typical FSCV waveform parameters for dopamine detection.[10][11]

Brain Slice Preparation and Recording

-

Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.

-

Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., striatum) using a vibratome in ice-cold aCSF.[17]

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.[18]

-

Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

-

Position the stimulating electrode on the surface of the slice and the carbon-fiber microelectrode approximately 100 µm away and 100 µm deep into the tissue.[17]

Dopamine Release and Detection

-

Apply a single electrical pulse (e.g., 0.6 mA, 200 µs) through the stimulating electrode to evoke dopamine release.

-

Record the resulting changes in current at the carbon-fiber microelectrode using the FSCV system.

-

Collect several baseline recordings to ensure a stable response before drug application.

Application of this compound

-

Prepare a solution of this compound in aCSF at the desired concentration (e.g., 10 µM).[19]

-

Switch the perfusion from the drug-free aCSF to the this compound-containing aCSF.

-

Allow the this compound solution to perfuse the slice for a sufficient period (e.g., 10-15 minutes) to reach equilibrium.

-

Evoke dopamine release again using the same stimulation parameters as for the baseline recordings.

-

Record the FSCV signal in the presence of this compound. An increase in the peak oxidation current and a prolonged decay time of the dopamine signal are expected, indicating the inhibition of dopamine uptake.[4]

Electrode Calibration

-

After the experiment, calibrate the electrode to convert the measured current into dopamine concentration.

-

Use a flow-injection system to expose the electrode to known concentrations of dopamine (e.g., 0.5, 1, 2 µM) in aCSF.[5][18]

-

Construct a calibration curve by plotting the peak oxidation current against the dopamine concentration.

-

Use the slope of this curve to convert the experimental current signals into dopamine concentration.

Visualizations

Experimental Workflow

Caption: Experimental workflow for FSCV with this compound.

Dopamine Reuptake Signaling Pathway

Caption: Dopamine reuptake and inhibition by this compound.

References

- 1. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Enhanced dopamine release by dopamine transport inhibitors described by a restricted diffusion model and fast scan cyclic voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fast Scan Cyclic Voltammetry of Dopamine and Serotonin in Mouse Brain Slices - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Fast Scan Cyclic Voltammetry to Assess Dopamine Function: From Circuits to Behavior | Springer Nature Experiments [experiments.springernature.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound [medbox.iiab.me]

- 9. This compound and its derivatives as possible tools for studying amine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PEMP lab [depts.washington.edu]

- 13. medchemexpress.com [medchemexpress.com]

- 14. scholarworks.uvm.edu [scholarworks.uvm.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mint.engin.umich.edu [mint.engin.umich.edu]

- 17. protocols.io [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. Monitoring Dopamine Responses to Potassium Ion and this compound by in vivo Microdialysis with Online Liquid Chromatography at One-Minute Resolution - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Electrophysiological Recording of Dopamine Neurons with Nomifensine Application

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the electrophysiological investigation of dopamine (DA) neurons, with a specific focus on the application of Nomifensine, a potent dopamine reuptake inhibitor. The following sections offer comprehensive methodologies for both in vivo and in vitro preparations, quantitative data on this compound's effects, and visual diagrams of experimental workflows and signaling pathways.

Introduction to this compound and Dopamine Neuron Electrophysiology

This compound is a well-characterized catecholamine reuptake inhibitor with a strong affinity for the dopamine transporter (DAT).[1] Its primary mechanism of action involves blocking the reuptake of dopamine from the synaptic cleft, thereby increasing the extracellular concentration and duration of action of dopamine.[2] Electrophysiological techniques are invaluable for studying the direct consequences of DAT blockade on the firing properties of dopamine neurons and the kinetics of dopamine release and uptake. These methods, including in vivo extracellular recordings and in vitro patch-clamp electrophysiology in brain slices, allow for the precise measurement of changes in neuronal activity and synaptic transmission following this compound application.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on dopamine neuron activity and dopamine dynamics as reported in the scientific literature.

Table 1: Effect of this compound on the Firing Rate of Dopamine Neurons

| Preparation | Animal Model | Dopamine Neuron Location | This compound Dose/Concentration | Effect on Firing Rate | Reference |

| In Vivo | Male Sprague-Dawley Rats | Ventral Tegmental Area (VTA) | 450 +/- 41 µg/kg (i.v.) | ED50 for inhibition | [1] |

| In Vivo | Male Sprague-Dawley Rats | Ventral Tegmental Area (VTA) | 5 mg/kg/day (s.c. minipumps) | Potent and significant inhibition after 2 days | [1] |

Table 2: Effect of this compound on Dopamine Uptake and Overflow

| Preparation | Animal Model | Brain Region | This compound Concentration | Effect | Reference |

| In Vitro Slices | Rat | Nucleus Accumbens (NAcc) | Not specified | Preferentially enhanced evoked dopamine overflow in slow-kinetic domains | [3] |

| In Vitro Slices | Rat | Dorsal Striatum (DS) & NAcc | Not specified | Significantly increased apparent K_M of DA clearance (~200% in DS, ~500% in NAcc) | [3][4] |

| In Vivo | Freely-moving Rats | Ventral Striatum | 7 mg/kg | Amplified spontaneous dopamine transients (increased amplitude and duration) | [5] |

| In Vivo | Rat | Nucleus Accumbens (NAc) | 10 mg/kg (i.p.) | Increased electrically evoked extracellular dopamine levels | [6] |

Experimental Protocols

Protocol 1: In Vivo Extracellular Recording of Dopamine Neurons

This protocol describes the methodology for performing in vivo single-unit extracellular recordings of ventral tegmental area (VTA) dopamine neurons in anesthetized rats, followed by the systemic administration of this compound.

1. Animal Preparation and Anesthesia:

-

Use adult male Sprague-Dawley rats (250-350 g).

-

Anesthetize the rat with an appropriate anesthetic agent (e.g., chloral hydrate, 400 mg/kg, i.p., or isoflurane).

-

Mount the animal in a stereotaxic apparatus.

-

Maintain body temperature at 37°C with a heating pad.

2. Surgical Procedure:

-

Make a midline incision on the scalp and expose the skull.

-

Drill a small burr hole above the VTA at the appropriate stereotaxic coordinates (e.g., AP: -5.2 to -6.0 mm from bregma; ML: 0.4 to 0.8 mm from midline; DV: 7.0 to 8.5 mm from the skull surface).

-

Carefully remove the dura mater.

3. Electrophysiological Recording:

-

Lower a glass microelectrode (filled with 2 M NaCl, impedance 5-15 MΩ) into the VTA using a hydraulic microdrive.

-

Identify dopamine neurons based on their characteristic electrophysiological properties:

-

Slow, irregular, or bursting firing pattern (2-10 Hz).

-

Long duration action potentials (>2.5 ms).

-

A prominent negative-positive waveform.

-

-

Record baseline neuronal activity for at least 10-15 minutes to ensure stability.

4. This compound Administration:

-

Administer this compound intravenously (i.v.) through a lateral tail vein catheter.

-

For dose-response studies, administer increasing doses of this compound (e.g., starting from a low dose and incrementally increasing).

-

Record the firing rate of the dopamine neuron continuously before, during, and after this compound administration until the firing rate returns to baseline or stabilizes.

5. Data Analysis:

-

Analyze the firing rate (spikes/second) and bursting activity of the neuron.

-

Calculate the percent change in firing rate from baseline for each dose of this compound.

-

Determine the ED50 value for the inhibition of firing rate if a dose-response curve is generated.

Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol details the preparation of acute midbrain slices and subsequent whole-cell patch-clamp recording of dopamine neurons to study the effects of bath-applied this compound.

1. Brain Slice Preparation:

-

Deeply anesthetize a young rodent (e.g., P14-P28 mouse or rat) with an appropriate anesthetic.

-

Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based or sucrose-based cutting solution to improve slice health.[7][8]

-

NMDG-HEPES aCSF (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2·2H2O, and 10 MgSO4·7H2O.[7]

-

-

Rapidly decapitate the animal and dissect the brain in the ice-cold cutting solution.

-

Mount the brain on a vibratome stage and cut coronal or horizontal slices (250-300 µm thick) containing the substantia nigra pars compacta (SNc) or VTA.

-

Transfer the slices to a recovery chamber containing the same cutting solution, incubated at 32-34°C for 10-15 minutes.[7]

-

Transfer the slices to a holding chamber with standard artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour before recording.

-

Standard aCSF (in mM): 126 NaCl, 2.5 KCl, 1.2 MgCl2, 2.4 CaCl2, 1.2 NaH2PO4, 25 NaHCO3, and 11 Glucose, bubbled with 95% O2 / 5% CO2.[9]

-

2. Whole-Cell Patch-Clamp Recording:

-

Place a slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at 32-34°C.

-

Visualize neurons in the SNc or VTA using infrared differential interference contrast (IR-DIC) microscopy.

-

Identify putative dopamine neurons based on their large, fusiform cell bodies.[9]

-

Pull patch pipettes from borosilicate glass (3-6 MΩ resistance) and fill with an appropriate internal solution.

-

K-Gluconate based internal solution (in mM): 125 K-gluconate, 10 KCl, 10 HEPES, 2 MgCl2, 4 ATP-Mg, 0.3 GTP-Na, 0.75 EGTA, 0.1 CaCl2, 10 Phosphocreatine-Na2.[9]

-

-

Establish a gigaseal (>1 GΩ) and then rupture the membrane to obtain the whole-cell configuration.

-

Confirm the dopaminergic phenotype by observing characteristic electrophysiological properties, such as a large hyperpolarization-activated cation current (Ih) and spontaneous pacemaker firing.[10]

3. This compound Application:

-

Record baseline membrane properties and firing activity in current-clamp mode or synaptic currents in voltage-clamp mode.

-

Bath-apply this compound at the desired concentration by dissolving it in the aCSF.

-

Allow sufficient time for the drug to equilibrate in the recording chamber.

-

Record the changes in the electrophysiological parameters of interest (e.g., firing rate, membrane potential, postsynaptic currents).

4. Data Analysis:

-

Analyze changes in firing frequency, action potential waveform, input resistance, and Ih current.

-

If studying synaptic transmission, analyze changes in the amplitude and frequency of spontaneous or evoked postsynaptic currents.

Visualizations

Signaling Pathway of this compound's Action

Caption: Mechanism of this compound action at the dopamine synapse.

Experimental Workflow for In Vivo Electrophysiology

Caption: Workflow for in vivo recording of dopamine neurons with this compound.

Experimental Workflow for In Vitro Slice Electrophysiology

Caption: Workflow for in vitro slice recording with this compound application.

References

- 1. Effects of acute and sustained administration of the catecholamine reuptake inhibitor this compound on the firing activity of monoaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopaminergic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Region and Domain Dependent Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Region‐ and domain‐dependent action of this compound | Semantic Scholar [semanticscholar.org]

- 5. This compound amplifies subsecond dopamine signals in the ventral striatum of freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell-attached and Whole-cell Patch-clamp Recordings of Dopamine Neurons in the Substantia Nigra Pars Compacta of Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Patch-clamp recordings of SNpc dopamine neurons from midbrain slices [protocols.io]

- 10. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Dopamine Transporter Binding Assay Using [³H]-Nomifensine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a critical component of the dopaminergic system, responsible for the reuptake of dopamine from the synaptic cleft back into presynaptic neurons.[1][2] This process terminates dopaminergic signaling and maintains dopamine homeostasis.[2] The DAT is a primary target for various therapeutic agents, including antidepressants and psychostimulants, as well as drugs of abuse like cocaine.[3] Therefore, the characterization of compounds that interact with the DAT is a crucial aspect of neuroscience research and drug development.[4]